Ethylenediamine monohydrate
Description
Significance of Ethylenediamine (B42938) in Advanced Chemical Synthesis
Ethylenediamine and its derivatives are fundamental to numerous areas of advanced chemical synthesis. Its bifunctional nature, with two amine groups, allows it to readily form heterocyclic compounds like imidazolidines. wikipedia.org It is a key precursor in the production of a wide array of industrial chemicals, including polymers, resins, and specialty chemicals. wikipedia.orgatamanchemicals.com
A prominent application of ethylenediamine is in the synthesis of the chelating agent ethylenediaminetetraacetic acid (EDTA). wikipedia.orgatamanchemicals.com EDTA is widely used for metal ion sequestration in applications ranging from water treatment to analytical chemistry. atamanchemicals.com In polymer science, ethylenediamine is a crucial component in the production of polyurethane fibers and is used in the formulation of epoxy resin curing agents. wikipedia.org Furthermore, it serves as a foundational molecule for the synthesis of certain dendrimers, such as the PAMAM class. wikipedia.org
The compound's ability to form stable coordination complexes with metal ions makes it a valuable ligand in inorganic chemistry and catalysis. atamanchemicals.comatamanchemicals.com For instance, it is used in the preparation of nickel-containing catalysts for processes like CO2 methanation. mdpi.com The resulting metal complexes can exhibit unique catalytic properties beneficial for various chemical transformations. academie-sciences.fr Ethylenediamine itself can also act as an effective catalyst in certain organic reactions, such as the one-pot synthesis of aryl nitroalkenes. researchgate.net
Scope and Relevance of Hydrated Forms in Academic Investigations
The study of hydrated forms of chemical compounds, or hydrates, is a significant area of academic and industrial research, particularly in fields like pharmaceuticals. surfacemeasurementsystems.comnih.gov Hydrates are crystalline substances that incorporate water molecules into their lattice structure, often in stoichiometric proportions. surfacemeasurementsystems.comwebassign.net The presence of this water can significantly influence a compound's physicochemical properties, including its stability, solubility, dissolution rate, and crystal packing. surfacemeasurementsystems.comacs.org
The investigation of different hydrate (B1144303) forms is crucial as a substance may form various stoichiometric hydrates depending on the surrounding temperature and humidity. surfacemeasurementsystems.com These different forms can have distinct physical properties. For example, the stability of different solid forms of a compound can be moisture-dependent, with hydrates often exhibiting greater stability under certain conditions compared to their anhydrous counterparts. acs.org The integration of water molecules can compensate for potential intermolecular interactions, thereby enhancing the crystal stability of the hydrated form. acs.org
In pharmaceutical development, understanding the potential for hydrate formation and the stability of anhydrous versus hydrated forms is critical to prevent undesired transitions during manufacturing and storage. jst.go.jp The choice between a hydrated and an anhydrous form of an active pharmaceutical ingredient (API) can be a critical factor for the stability and mechanical behavior of solid dosage forms. nih.gov Therefore, detailed characterization of hydrate formation and dehydration processes is a key aspect of modern chemical and pharmaceutical research. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.H2O/c3-1-2-4;/h1-4H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAPPXGIFNDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480180 | |
| Record name | Ethylenediamine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-13-8 | |
| Record name | Ethylenediamine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediamine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDIAMINE, MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDIAMINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT5HP8UHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Ethylenediamine and Its Derivatives
Green Chemistry Approaches to Ethylenediamine (B42938) Production
Direct Catalytic Amination of Ethylene (B1197577) Glycol
Mechanistic Pathways in Catalytic Amination
The catalytic amination of ethylene glycol (EG) to ethylenediamine is a greener alternative to traditional methods and proceeds through two primary mechanistic pathways: reductive amination and condensation amination. nih.gov
The reductive amination of ethylene glycol follows a "borrowing hydrogen" or "hydrogen-transfer" methodology. nih.govacs.org This process involves three key steps:
Dehydrogenation: The alcohol group (-CH₂OH) of ethylene glycol is dehydrogenated to form a carbonyl group. nih.gov
Condensation: The newly formed carbonyl group condenses with ammonia (B1221849) (NH₃) to create an imine. nih.gov
Hydrogenation: The imine is then hydrogenated to produce the final amine product, ethylenediamine. nih.gov
This pathway can also lead to the formation of byproducts such as piperazine (B1678402) and diethylenetriamine (B155796) through side reactions like condensation, disproportionation, and cyclization. nih.gov
The condensation amination route involves the dehydration of ethylene glycol to form an ethylene oxide intermediate. nih.govacs.org This intermediate then reacts with ammonia over the active sites of a catalyst to produce an ethylenimine intermediate. nih.govacs.org Finally, the ethylenimine is protonated by an excess of ammonia on the acidic sites of the catalyst to yield ethylenediamine. nih.govacs.org Common byproducts of this pathway include monoethanolamine, acetaldehyde, and ethylamine (B1201723). nih.govacs.org
Indirect Catalytic Amination via Monoethanolamine
An alternative to the direct amination of ethylene glycol is the indirect synthesis of ethylenediamine from monoethanolamine (MEA). This process can also be categorized into reductive and condensation amination pathways, each utilizing specific types of catalysts.
The reductive amination of monoethanolamine involves reacting MEA with ammonia in a hydrogen atmosphere in the presence of hydrogenation-dehydrogenation metal catalysts. rsc.org The reaction mechanism is postulated to occur in three steps:
Dehydrogenation of MEA to 2-amino-acetaldehyde. rsc.org
Condensation of the intermediate with ammonia or another amine to form an imine. rsc.org
Hydrogenation of the imine to yield the final amine product. rsc.org
Transition metals are crucial for catalyzing the hydrogenation and dehydrogenation steps, while acid or base sites on the catalyst can accelerate the condensation process. rsc.org
Catalysts for the selective synthesis of EDA from MEA are predominantly based on copper, nickel, and cobalt nanomaterials. acs.org The performance of these catalysts can be enhanced by the addition of promoters such as chromium, rhenium, zinc, and iridium, which can improve activity, selectivity, and stability. acs.org These active metals are often dispersed on neutral or weakly acidic/alkaline metal oxide supports like SiO₂, TiO₂, and Al₂O₃ to ensure stability. acs.org Nickel-based catalysts, in particular, are recognized for being cost-effective and highly active for this amination reaction. rsc.org The addition of rhenium as a promoter to Ni/Al₂O₃ catalysts has been shown to significantly increase both the conversion of MEA and the selectivity towards ethylenediamine. rsc.org
| Primary Metal | Promoters | Support Materials |
|---|---|---|
| Nickel (Ni) | Rhenium (Re) | Alumina (Al₂O₃) |
| Copper (Cu) | Chromium (Cr) | Silica (B1680970) (SiO₂) |
| Cobalt (Co) | Zinc (Zn), Iridium (Ir) | Titania (TiO₂) |
The condensation amination of monoethanolamine with ammonia over solid acid catalysts presents an alternative route for the selective synthesis of ethylenediamine, typically at lower pressures (0.1–4.0 MPa). mdpi.com However, this reaction can thermodynamically favor the formation of undesired byproducts like cyclic polyamines. mdpi.com To enhance selectivity towards EDA, shape-selective zeolites have been investigated as catalysts. mdpi.com
Alkali-treated mordenite (B1173385) (H-MOR) has demonstrated notable catalytic behavior in the selective synthesis of EDA via condensation amination of MEA. mdpi.com The alkali treatment creates more intra-crystalline mesopores and increases the number and strength of Brønsted acid sites. mdpi.com These modifications improve the diffusion rate within the catalyst and provide the active sites necessary for the reaction, leading to excellent catalytic performance under relatively mild conditions. mdpi.com Using this catalyst, a high conversion of MEA (52.8%) and a remarkable selectivity to EDA (93.6%) have been achieved. mdpi.com
| Catalyst | MEA Conversion (%) | EDA Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| 1.0AT-Cal (Alkali-Treated H-MOR) | 52.8 | 93.6 | 280 °C, NH₃/MEA molar ratio of 12/1 |
| H-MOR (Untreated) | No activity | - | 280 °C, NH₃/MEA molar ratio of 12/1 |
Synthetic Strategies for Functionalized Ethylenediamine Structures
Beyond the synthesis of ethylenediamine itself, various strategies exist for preparing its functionalized derivatives, such as salts and N-substituted compounds.
Ethylenediammonium sulfate (B86663) can be synthesized by the reaction of ethylenediamine with sulfuric acid. rsc.org The process involves the slow, dropwise addition of concentrated sulfuric acid to a cooled solution of ethylenediamine in ethanol (B145695). rsc.org This reaction is highly exothermic and requires careful temperature control. rsc.org The resulting ethylenediammonium sulfate precipitates from the solution and can be isolated by vacuum filtration, washed with ethanol and ether, and then dried. rsc.org
Synthesis of Ethylenediammonium Sulfate rsc.org
Reactants: Ethylenediamine, Concentrated Sulfuric Acid, Ethanol
Procedure:
Ethylenediamine and ethanol are cooled in an ice bath.
Concentrated sulfuric acid is added dropwise with continuous stirring.
Additional ethanol is added as the product forms and the mixture becomes viscous.
The product is isolated by vacuum filtration.
The isolated solid is washed with ethanol and ether.
The final product is air-dried.
Yield: Approximately 77%
Several methods exist for the synthesis of N-substituted ethylenediamines, such as N-ethyl ethylenediamine. One approach involves the reaction of an ethylamine aqueous solution with ethylenimine in a sealed high-pressure reactor in the presence of a metal oxide catalyst, such as molybdenum oxide, tungsten oxide, or chromium oxide. google.com The reaction is typically carried out at temperatures between 30-100 °C and pressures of 5-30 kg. google.com After the reaction, the product is purified by filtration and reduced pressure distillation. google.com
Another synthetic route to N-ethyl ethylenediamine involves the gas-phase catalytic reaction of ethylenediamine and diethyl carbonate. google.com The reactants are passed over a catalyst at a controlled temperature, and the resulting gaseous mixture is condensed. google.com The target product is then separated and purified through extraction and rectification. google.com This method offers the advantage of continuous production and high yield (over 92%). google.com
Formation of Ethylenediamine-Based Schiff Bases and Related Ligands
The synthesis of Schiff bases from ethylenediamine is a robust and widely employed chemical transformation, typically achieved through the condensation reaction with various carbonyl compounds. This reaction involves the nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbon of aldehydes or ketones, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. The versatility of this reaction allows for the preparation of a vast array of Schiff base ligands with diverse steric and electronic properties, tailored for specific applications in coordination chemistry and catalysis.
A common synthetic protocol involves the direct reaction of ethylenediamine with two equivalents of an aldehyde or ketone in a suitable solvent, such as ethanol or methanol. acs.orgnih.gov The reaction mixture is often heated to facilitate the condensation and removal of water, driving the equilibrium towards the formation of the Schiff base product. For instance, symmetrical Schiff bases have been synthesized by condensing ethylenediamine with substituted benzaldehydes, such as 2-hydroxybenzaldehyde, 2,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, and 3-nitrobenzaldehyde. acs.orgresearchgate.netnih.gov Similarly, vanillin (B372448) has been used to produce Schiff bases with ethylenediamine, highlighting the broad scope of compatible carbonyl compounds. nih.gov
The general mechanism for the formation of a Schiff base from an aldehyde and a primary amine, such as ethylenediamine, proceeds through a few key reversible steps. Initially, the amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate. This is followed by an intramolecular proton transfer to yield a carbinolamine. Finally, the elimination of a water molecule results in the formation of the stable imine bond. nih.gov
The resulting Schiff bases are often excellent chelating ligands, capable of coordinating with a variety of metal ions to form stable metal complexes. rsc.orgoup.com The nitrogen atoms of the imine groups and, in many cases, other donor atoms from the aldehyde or ketone precursor (such as hydroxyl or methoxy (B1213986) groups) can bind to the metal center. This has led to the synthesis of numerous metal complexes with interesting structural and electronic properties. For example, iron(III) complexes have been prepared from Schiff bases derived from ethylenediamine and substituted benzaldehydes. acs.org Other studies have reported the synthesis and characterization of copper(II), cobalt(II), and cadmium(II) complexes with similar ligands. researchgate.netnih.gov The formation of these metal complexes can often be confirmed by spectroscopic methods, such as FTIR, which shows a shift in the C=N stretching frequency upon coordination to the metal ion. montclair.edu
Below is a table summarizing the synthesis of various ethylenediamine-based Schiff bases and their derivatives:
| Aldehyde/Ketone Precursor | Reaction Conditions | Resulting Schiff Base/Ligand | Reference |
| 2-Hydroxybenzaldehyde | Absolute ethanol, reflux | N,N'-bis(2-hydroxybenzylidene)ethane-1,2-diamine | acs.org |
| 2,4-Dimethoxybenzaldehyde | Absolute ethanol, reflux | N,N'-bis(2,4-dimethoxybenzylidene)ethane-1,2-diamine | acs.org |
| 4-Chlorobenzaldehyde | Not specified | N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine | researchgate.netnih.gov |
| 3-Nitrobenzaldehyde | Not specified | N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine | researchgate.netnih.gov |
| Vanillin | Not specified | Schiff base of vanillin and ethylenediamine | nih.gov |
| Salicylaldehyde | Not specified | Salen ligand | rsc.org |
Development of Conformationally Restricted Ethylenediamine Scaffolds
The development of conformationally restricted ethylenediamine scaffolds has emerged as a significant area of research, particularly in the fields of asymmetric catalysis and medicinal chemistry. By introducing rigidity into the flexible ethylenediamine backbone, it is possible to control the spatial orientation of substituent groups, which can have a profound impact on the stereochemical outcome of catalytic reactions and the binding affinity of drug candidates to their biological targets. montclair.edulifechemicals.com The restriction of conformational freedom can pre-organize a ligand for metal binding or a molecule for receptor interaction, leading to enhanced selectivity and activity. lifechemicals.com
One of the most successful strategies for creating conformationally restricted ethylenediamine derivatives is through the synthesis of C2-symmetric chiral diamines. These molecules possess a twofold axis of rotational symmetry, which can significantly simplify the analysis of asymmetric induction in catalysis. The synthesis of such diamines often involves the diastereoselective addition of organometallic reagents to chiral templates or the reductive dimerization of chiral imines. For instance, C2-symmetric 1,4- and 1,5-diamines with stereogenic centers adjacent to the nitrogen atoms have been prepared through the diastereoselective alkylation of bisoxazolidines derived from (R)-phenylglycinol. researchgate.net Another approach involves the reductive dimerization of an imine derived from 4-bromobenzaldehyde (B125591) and methylamine (B109427) to produce a mixture of racemic and meso diamines, which can then be resolved or utilized in their enantiomerically pure forms. acs.org
The introduction of cyclic structures is another effective method for restricting the conformation of the ethylenediamine moiety. This can be achieved by incorporating the two nitrogen atoms into a heterocyclic ring system or by bridging the carbon backbone. Such rigid scaffolds can serve as valuable templates for the design of new ligands and therapeutic agents. montclair.edu For example, research has been conducted on the synthesis of novel conformationally restricted ethylenediamine scaffolds with the potential for developing orexin (B13118510) receptor antagonists. montclair.edu The rationale behind this approach is that a rigid scaffold can better present the necessary pharmacophoric elements in the correct orientation for binding to the receptor, thereby improving selectivity and potency. nih.govmontclair.edu
The synthesis of these conformationally restricted scaffolds often requires multi-step synthetic sequences involving protecting group strategies and stereoselective bond-forming reactions. For example, the synthesis of a target diamine structure may involve a retrosynthetic approach that disconnects the molecule into simpler, commercially available starting materials. montclair.edu The stereoselective synthesis of vicinal and 1,3-diamines is another important area, with methods such as catalytic asymmetric ring-opening of aziridines and hydroamination of allylic amines being employed to generate enantioenriched products. rsc.org
The table below provides an overview of different approaches to the development of conformationally restricted ethylenediamine scaffolds:
| Synthetic Strategy | Key Features | Example Application/Scaffold | Reference |
| Diastereoselective Alkylation | Use of chiral auxiliaries (e.g., from (R)-phenylglycinol) to control stereochemistry. | C2-symmetric 1,4- and 1,5-diamines | researchgate.net |
| Reductive Dimerization of Imines | Formation of a C-C bond between two imine units to create a C2-symmetric diamine. | (1R,2R)- and (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamines | acs.org |
| Incorporation into Cyclic Systems | The ethylenediamine unit is part of a larger ring structure to limit conformational freedom. | Novel scaffolds for orexin receptor antagonists | montclair.edu |
| Asymmetric Ring-Opening of Aziridines | Catalytic aminolysis of meso-aziridines to produce chiral 1,2-diamines. | Enantioenriched 1,2-diamines | rsc.org |
| Asymmetric Hydroamination | Direct addition of an N-H bond across a double bond to create chiral diamines. | Chiral 1,2-diamines from allylic amines | rsc.org |
Complexation Chemistry of Ethylenediamine Monohydrate
Bidentate Ligand Characteristics and Chelation Mechanisms
Ethylenediamine (B42938) is a classic example of a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. vedantu.com In this case, the two nitrogen atoms of the amine groups each possess a lone pair of electrons that can be donated to form coordinate covalent bonds with a metal center. atamankimya.com This dual-binding capability is the foundation of its chelating nature.
The process of chelation involves the formation of a ring-like structure, known as a chelate, which incorporates the metal ion. When ethylenediamine coordinates to a metal, it forms a stable five-membered ring. This chelate effect significantly enhances the stability of the resulting complex compared to complexes formed with analogous monodentate ligands (ligands that bind through only one donor atom). The increased stability is primarily due to a favorable increase in entropy. The chelation process, where one bidentate ligand displaces two monodentate ligands, leads to an increase in the number of free molecules in the system, driving the equilibrium towards the formation of the chelate complex.
The mechanism of chelation with ethylenediamine involves the stepwise coordination of the two nitrogen atoms to the metal ion. The initial coordination of one nitrogen atom is followed by the rapid intramolecular coordination of the second nitrogen atom, effectively "trapping" the metal ion. patsnap.com This intramolecular cyclization is a key feature of the chelation process and contributes to the high stability of the resulting complexes.
Stereochemical Investigations of Ethylenediamine Coordination Complexes
The coordination of ethylenediamine ligands to a metal center, particularly in octahedral complexes, gives rise to a rich and complex stereochemistry. The non-planar nature of the five-membered chelate ring and the potential for different arrangements of multiple chelate rings around the metal ion lead to various forms of isomerism.
One of the most well-studied examples of chirality in coordination chemistry is the tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺. This complex lacks a plane of symmetry and is therefore chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated by the stereochemical descriptors Λ (lambda) for the left-handed propeller-like arrangement of the chelate rings and Δ (delta) for the right-handed arrangement. rsc.org
The resolution of these enantiomers, first achieved by Alfred Werner, was a landmark in coordination chemistry, providing crucial evidence for the octahedral geometry of such complexes. nih.gov The separation can be accomplished by reacting the racemic mixture of the complex with a chiral resolving agent, such as a chiral anion like tartrate. This reaction forms diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. Once the diastereomers are separated, the original enantiomers of the [Co(en)₃]³⁺ complex can be recovered.
| Property | Λ-Isomer | Δ-Isomer |
|---|---|---|
| Handedness | Left-handed propeller | Right-handed propeller |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
The five-membered chelate ring formed by ethylenediamine is not planar. It adopts a puckered or gauche conformation to minimize steric strain. researchgate.net This puckering can occur in two enantiomeric forms, designated as δ (delta) and λ (lambda). rsc.org
In a tris(chelate) complex like [Co(en)₃]³⁺, the conformation of each of the three chelate rings can be either δ or λ. This leads to the possibility of different conformers. The relative orientation of the C-C bond of the ethylenediamine ligand with respect to the C₃ symmetry axis of the complex gives rise to two distinct arrangements: lel and ob.
lel (parallel): The C-C bond of the ethylenediamine ligand is approximately parallel to the C₃ axis of the complex.
ob (oblique): The C-C bond of the ethylenediamine ligand is oblique to the C₃ axis of the complex.
For a Δ-configured complex, the δ conformation of the chelate ring results in a lel orientation, while the λ conformation leads to an ob orientation. Conversely, for a Λ-configured complex, the λ conformation gives a lel orientation, and the δ conformation results in an ob orientation. The lel conformation is generally considered to be more stable due to reduced inter-ligand steric interactions. The most stable conformations for the enantiomers are therefore Δ(δδδ) (lel₃) and Λ(λλλ) (lel₃). nih.gov
| Complex Configuration | Chelate Ring Conformation | Orientation | Relative Stability |
|---|---|---|---|
| Δ | δ | lel | More Stable |
| λ | ob | Less Stable | |
| Λ | λ | lel | More Stable |
| δ | ob | Less Stable |
The absolute configuration (whether a chiral complex is the Λ or Δ isomer) can be determined experimentally using chiroptical techniques such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD). X-ray crystallography is another powerful method that can provide the definitive assignment of the absolute configuration. researchgate.net
In CD spectroscopy, the differential absorption of left and right circularly polarized light is measured. Chiral molecules exhibit characteristic CD spectra, and the sign of the Cotton effect at specific wavelengths can be correlated to the absolute configuration of the complex. For example, the absolute configuration of [Co(en)₃]³⁺ has been unequivocally established through a combination of these techniques. researchgate.net
When other ligands are present in the coordination sphere in addition to ethylenediamine, the possibility of geometric isomerism arises. For a complex with the general formula [M(en)₂X₂], where X is a monodentate ligand, two geometric isomers are possible: cis and trans.
cis isomer: The two X ligands are adjacent to each other (at a 90° angle). The cis isomer is chiral and exists as a pair of enantiomers (Δ and Λ).
trans isomer: The two X ligands are opposite to each other (at a 180° angle). The trans isomer is achiral as it possesses a plane of symmetry.
The cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. They have different physical and chemical properties.
Furthermore, if the ethylenediamine ligand itself is substituted, for example, with a methyl group as in 1,2-propylenediamine (pn), additional stereocenters are introduced. This leads to a more complex set of diastereomeric relationships. For a complex like [Co(pn)₃]³⁺, the chirality of the ligand (R or S) combines with the chirality of the metal center (Δ or Λ) and the conformation of the chelate rings (δ or λ), resulting in a larger number of possible stereoisomers. rsc.org
Synthesis and Structural Elucidation of Metal-Ethylenediamine Complexes
A wide variety of metal-ethylenediamine complexes have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with ethylenediamine in a suitable solvent. pvpcollegepatoda.org The stoichiometry of the reactants and the reaction conditions can be controlled to obtain complexes with different numbers of ethylenediamine ligands.
For example, the synthesis of [Co(en)₃]Cl₃ often starts with the oxidation of a cobalt(II) salt in the presence of ethylenediamine and a catalyst like activated charcoal. The resulting complex can then be isolated and purified by crystallization. nih.gov
The structural elucidation of these complexes is carried out using a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Can be used to confirm the coordination of the ethylenediamine ligand to the metal ion by observing shifts in the N-H and C-N stretching frequencies. tsijournals.comresearch-nexus.net
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which are characteristic of the metal ion and its coordination environment. digitellinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to probe the structure and symmetry of the complex in solution.
X-ray Crystallography: Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral complexes. nih.gov
Elemental Analysis: Determines the empirical formula of the complex.
Conductivity Measurements: Can indicate the charge of the complex ion and whether other ions are coordinated or act as counter-ions. researchgate.net
Through these methods, a vast library of metal-ethylenediamine complexes with diverse structures and properties has been established. nih.govacs.org
Cobalt(III) Coordination Compounds (e.g., Tris(ethylenediamine)cobalt(III) iodide/bromide monohydrate)
The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a classic example of an octahedral coordination complex and was instrumental in Alfred Werner's development of coordination theory. nih.gov These complexes are typically synthesized by reacting a cobalt(II) salt, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. wikipedia.org The resulting cobalt(II) complex is then oxidized to the more stable cobalt(III) state by bubbling air through the solution. wikipedia.org
The [Co(en)₃]³⁺ cation exhibits a distorted octahedral geometry. nih.gov The Co-N bond distances are typically in the range of 1.947–1.981 Å. wikipedia.org Due to the chelation of the three ethylenediamine ligands, the complex is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as Δ (delta) for the right-handed propeller-like twist and Λ (lambda) for the left-handed twist. wikipedia.org The resolution of these enantiomers was a key piece of evidence for the octahedral geometry of coordination compounds. nih.gov The complex can be isolated with various counter-ions, including iodide and bromide, often crystallizing as monohydrates. nih.govoup.comsemanticscholar.org The absolute configuration of the d-[Co en₃]Br₃·H₂O has been determined using X-ray crystallography, revealing a structure composed of layers of complex ions, bromide ions, and water molecules. oup.com
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Δ-[Co(en)₃]I₃·H₂O | Orthorhombic | P2₁2₁2₁ | Right-handed helical enantiomer with a Δ configuration. | nih.govresearchgate.net |
| Λ-(+)₅₈₉-[Co(en)₃]I₃·H₂O | Not specified | Not specified | Left-handed helical enantiomer with a Λ(δδλ) configuration. | semanticscholar.org |
| d-[Co en₃]Br₃·H₂O | Tetragonal | P4₃2₁2 | Absolute configuration determined, consists of layers of complex ions, bromide, and water. | oup.com |
Nickel(II) Coordination Compounds (e.g., Tris(ethylenediamine)nickel(II) thio-hydroxogermanate monohydrate)
Nickel(II) ions readily form complexes with ethylenediamine, most notably the violet-colored tris(ethylenediamine)nickel(II) cation, [Ni(en)₃]²⁺. homescience.netslideshare.net The synthesis of these complexes is straightforward, typically involving the reaction of a nickel(II) salt like nickel(II) chloride hexahydrate or nickel(II) nitrate (B79036) with ethylenediamine in an aqueous or ethanolic solution. slideshare.netlasalle.edumdpi.com The water ligands in the hydrated nickel(II) ion are displaced by the stronger chelating ethylenediamine ligands. slideshare.net
A specific example is tris(ethylenediamine)nickel(II) thio-hydroxogermanate monohydrate, [Ni(en)₃]GeS₂(OH)₂·H₂O, which was synthesized using a solvothermal reaction. fz-juelich.de X-ray diffraction analysis of this compound revealed a monoclinic crystal system. fz-juelich.de In the [Ni(en)₃]²⁺ cation, the three ethylenediamine ligands are bidentate, coordinating to the Ni²⁺ ion through their nitrogen atoms. This results in a distorted octahedral environment around the nickel center. fz-juelich.de The magnetic properties of these high-spin Ni(II) complexes are consistent with two unpaired electrons in an octahedral field. fz-juelich.de
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | [Ni(en)₃]GeS₂(OH)₂·H₂O | fz-juelich.de |
| Crystal System | Monoclinic | fz-juelich.de |
| Space Group | P2₁/n | fz-juelich.de |
| Coordination Geometry | Distorted Octahedral | fz-juelich.de |
Platinum(II) and Platinum(IV) Coordination Compounds
Ethylenediamine forms stable complexes with both platinum(II) and platinum(IV). The synthesis of these complexes often starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) for Pt(II) complexes or potassium hexachloroplatinate(IV) (K₂[PtCl₆]) for Pt(IV) complexes. rsc.org The reaction with ethylenediamine typically occurs in an aqueous solution, where precise pH control is crucial to prevent the decomposition of the starting materials to metallic platinum. rsc.org
Platinum(II) complexes with ethylenediamine, such as [Pt(en)Cl₂], generally exhibit a characteristic square-planar coordination geometry. rsc.org In contrast, platinum(IV) complexes are octahedral. rsc.orgnih.gov A variety of these complexes have been synthesized and characterized using methods like IR and NMR spectroscopy, as well as single-crystal X-ray structural analysis. rsc.orgtandfonline.comnih.gov For example, platinum(IV) complexes with lipophilic carboxylate ligands in the axial positions have been prepared by acylating a trans-dihydroxo platinum(IV) species. nih.gov
| Oxidation State | Typical Geometry | Common Starting Material | Example Complex Type | Reference |
|---|---|---|---|---|
| Platinum(II) | Square-planar | K₂[PtCl₄] | [Pt(en)Cl₂] | rsc.orgnih.gov |
| Platinum(IV) | Octahedral | K₂[PtCl₆] | [Pt(en)Cl₄] | rsc.orgnih.gov |
Palladium(II) Coordination Compounds (e.g., Pd/C-ethylenediamine complexes)
Palladium(II) forms a variety of coordination compounds with ethylenediamine. A notable example is the palladium-activated carbon ethylenediamine complex, often denoted as Pd/C(en). This is a heterogeneous catalyst where an isolable complex is formed through a one-to-one interaction between the palladium metal on the carbon support and the ethylenediamine molecule. fujifilm.comacs.org This catalyst is particularly valued for its ability to perform chemoselective hydrogenations of various functional groups, such as olefins, nitro groups, and benzyl (B1604629) esters, under neutral conditions. acs.orgjst.go.jp A key advantage of the Pd/C(en) catalyst is its stability and non-combustible nature compared to standard Pd/C. fujifilm.comalphalabs.co.uk
In addition to heterogeneous catalysts, discrete mononuclear palladium(II) complexes are also well-documented. For instance, complexes with the general formula [Pd(en)Cl(L)]NO₃, where L is a pyridine (B92270) derivative, have been synthesized and characterized. nih.gov X-ray diffraction studies of [Pd(en)(pyridine)Cl]NO₃ confirm that the Pd(II) atom has an approximately square planar coordination environment. nih.gov Dimeric complexes of dibromo(ethylenediamine)palladium(II) have also been observed in aqueous solutions using mass spectrometry. nih.gov
| Complex Type | Description | Key Feature | Reference |
|---|---|---|---|
| Pd/C(en) | Heterogeneous catalyst | 1:1 complex of Pd on carbon with ethylenediamine; used for selective hydrogenation. | fujifilm.comacs.org |
| [Pd(en)Cl(L)]NO₃ | Mononuclear complex (L = pyridine derivative) | Square planar coordination around Pd(II). | nih.gov |
| Pd(en)Br₂ | Dimeric species observed in solution | Forms oligomeric complexes in aqueous solution. | nih.gov |
Vanadium and Other Transition Metal Complexes
Ethylenediamine and its derivatives form complexes with a range of other transition metals, including vanadium. For example, vanadium(III) complexes with the ligand ethylenediamine-N,N′-diacetato-N,N′-di-3-propionato (eddadp) have been synthesized and characterized. The lithium and cesium salts, Li[V(eddadp)]·3H₂O and Cs[V(eddadp)]·2H₂O, were analyzed by X-ray crystallography, revealing monoclinic crystal structures. acs.org The solution structure is predominantly six-coordinated with the hexadentate eddadp ligand. acs.org The tris(ethylenediamine)vanadium(III) ion, [V(en)₃]³⁺, is another known complex. purdue.edu
Furthermore, a systematic study of the first-row transition metals from manganese to zinc has been conducted on the tris(ethylenediamine) diacetate series, M(en)₃₂. researchgate.netnih.gov Research has shown that the complexes with M = Mn, Fe, Co, Ni, Cu, and Zn are all isostructural. They crystallize in a centrosymmetric triclinic cell, with the unit cell containing both the Δ(λλλ) and Λ(δδδ) enantiomers. researchgate.netnih.gov A significant Jahn-Teller distortion, as expected for a d⁹ metal ion, is observed for the copper(II) complex. researchgate.netnih.gov In these crystal structures, the complex cations and acetate (B1210297) anions are linked by extensive N-H···O hydrogen bonds, creating a three-dimensional network. researchgate.net
| Metal (M) | Crystal System | Special Structural Feature | Reference |
|---|---|---|---|
| Mn, Fe, Co, Ni, Zn | Triclinic (isostructural) | Contains both Δ(λλλ) and Λ(δδδ) enantiomers. | researchgate.netnih.gov |
| Cu | Triclinic (isostructural) | Exhibits significant Jahn-Teller distortion. | researchgate.netnih.gov |
Catalytic Applications and Mechanistic Insights
Ethylenediamine (B42938) Monohydrate in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst and reactants exist in the same phase, ethylenediamine-derived complexes are valued for their well-defined active structures, which allows for rational catalyst design based on structure-activity relationships. nih.gov Metal complexes featuring the ethylenediamine ligand are employed in various transformations. For example, certain ruthenium complexes have been investigated for the amination of alcohols. nih.gov The bidentate nature of the ethylenediamine ligand is crucial in forming stable, soluble complexes that can effectively catalyze reactions in the liquid phase. wikipedia.org Homogeneous catalysts, including metal complexes with ligands like ethylenediamine, generally offer high catalytic activity and product selectivity under milder reaction conditions compared to their heterogeneous counterparts. nih.govacs.org
Ethylenediamine Monohydrate in Heterogeneous Catalysis
Ethylenediamine also features prominently in the preparation of heterogeneous catalysts. In these systems, the catalyst is in a different phase from the reactants, which facilitates easier separation and recycling. One industrial route to produce ethylenediamine itself involves the reaction of ethanolamine (B43304) and ammonia (B1221849) over a bed of nickel heterogeneous catalysts. wikipedia.org Furthermore, ethylenediamine is used as a complexing agent in the synthesis of supported metal catalysts. For instance, nickel catalysts supported on silica (B1680970) (Ni/SiO₂), prepared using nickel-ethylenediamine complex precursors, have been shown to produce small, well-dispersed nickel nanoparticles. researchgate.net These materials are effective in reactions such as the hydrogenation of glucose. researchgate.net The use of the ethylenediamine complex as a precursor helps control the particle size and stability of the final metallic phase on the support.
Role as a Ligand in Active Catalyst Design
The primary role of ethylenediamine in catalysis is as a bidentate chelating ligand, abbreviated as "en". wikipedia.org By coordinating to a metal ion through its two nitrogen atoms, it forms a stable five-membered ring, a structural motif that profoundly influences the metal center's electronic and steric properties. This modification is central to designing active catalysts with specific functions.
Ethylenediamine is a key component in the synthesis of precursor compounds for metal-based catalysts. A notable example is its use in preparing nickel-containing catalysts for the methanation of carbon dioxide (CO₂), a reaction of significant interest for CO₂ utilization and energy storage. nih.govnih.gov
Researchers have developed solvent-free methods to synthesize nickel-ethylenediamine complexes, such as Ni(en)₂₂ and Ni(en)₃₂, which serve as precursors for active CO₂ methanation catalysts. nih.govresearchgate.net These complexes are then converted, often through solid-state combustion, into the final catalyst material containing active nickel species. nih.govnih.gov The thermal decomposition of these precursors proceeds in multiple stages to form nickel oxides (NiO) and hydroxides (Ni(OH)₂), which are subsequently reduced to the catalytically active metallic nickel (Ni⁰). nih.gov Studies have shown that the number of ethylenediamine ligands in the precursor complex influences the properties of the final catalyst. nih.govnih.gov For instance, after activation, the catalyst derived from the bis(ethylenediamine)nickel(II) nitrate (B79036) complex, Ni(C₂H₈N₂)₂₂, exhibited the highest activity in CO₂ methanation, making it a promising precursor. nih.govresearchgate.net
| Precursor Complex | Catalyst Designation | Key Finding |
|---|---|---|
| Ni(C₂H₈N₂)₂₂ (bis(ethylenediamine)nickel(II) nitrate) | Ni-2En-NO₃ | Exhibited the highest activity in CO₂ methanation after activation. researchgate.net |
| Ni(C₂H₈N₂)₃₂ (tris(ethylenediamine)nickel(II) nitrate) | Ni-3En-NO₃ | Higher ethylenediamine content leads to a higher metallic content in the solid combustion products. nih.gov |
| Ni(C₂H₈N₂)₃₂ (tris(ethylenediamine)nickel(II) perchlorate) | Ni-3En-ClO₄ | Used to study the influence of the anion on the formation of nickel-containing phases. nih.gov |
The structure of a ligand coordinated to a metal catalyst is a powerful tool for controlling the outcome of a chemical reaction. By modifying the steric and electronic environment around the metal center, ligands like ethylenediamine and its derivatives can direct a reaction to proceed with high chemoselectivity (discriminating between different functional groups) and regioselectivity (discriminating between different positions on a molecule).
While specific studies detailing this compound's role in this context are highly specialized, the principle is well-established in coordination chemistry. For example, in copper-hydride catalyzed hydroamination of enamines, bulky bidentate phosphine (B1218219) ligands were found to improve both yields and enantioselectivities, demonstrating the critical role of the ligand in determining reaction outcomes. bohrium.com The chelation of ethylenediamine creates a sterically defined pocket around the metal, which can favor the approach of a substrate in a specific orientation, thereby leading to a preferred regioisomer. Similarly, the electronic properties of the metal, tuned by the nitrogen donors of the ethylenediamine ligand, can activate one functional group in a molecule over another, achieving chemoselectivity.
A significant challenge in catalysis is the deactivation of the catalyst, which can occur through processes like metal leaching (for supported catalysts) or aggregation of metal centers into larger, less active particles. The strong chelating effect of ethylenediamine plays a crucial role in stabilizing catalytically active metal centers and mitigating these deactivation pathways.
When ethylenediamine is used as a precursor for supported nickel catalysts in glucose hydrogenation, the resulting catalysts exhibit almost no nickel leaching compared to conventionally prepared commercial catalysts. researchgate.net This stability is attributed to the strong interaction between the nickel and the support, mediated by the initial complexation with ethylenediamine. The formation of stable coordination complexes is a fundamental property of ethylenediamine, preventing the metal ions from being easily removed from the catalytic system. This stabilization ensures a longer catalyst lifetime and maintains high activity over extended periods of operation.
| Pretreatment Method | Conversion (%) | Selectivity to Sorbitol (%) | Key Observation |
|---|---|---|---|
| Direct Reduction (No Calcination) | 10–16 | 21–59 | Incomplete decomposition of the precursor was observed; no nickel sintering occurred. |
| Calcination before Reduction | 19–45 | 81–92 | Achieved complete precursor decomposition, leading to higher conversion and selectivity. |
Computational and Theoretical Investigations of Ethylenediamine Monohydrate Systems
Molecular Dynamics Simulations for Solution Behavior and Solvation Structure
Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of ethylenediamine (B42938) in aqueous environments, which is analogous to the monohydrate system. These simulations model the interactions between molecules over time, providing a detailed picture of solvation structures and solution behavior.
Studies on aqueous solutions of ethylenediamine reveal a complex interplay of hydrogen bonding. The local structure is characterized by both strong and weak hydrogen bonds, similar to those found in pure liquid ethylenediamine. acs.org Spectroscopic investigations coupled with MD simulations have shown that the addition of ethylenediamine to water can disrupt the existing hydrogen bonds between water molecules and modulate the solvation structure. nih.gov
Radial and spatial distribution functions derived from MD simulations help to visualize the three-dimensional hydration picture. acs.org These analyses confirm that water molecules have a clear preference for hydrophilic hydration of ethylenediamine, despite its hydrophobic hydrocarbon backbone. Interestingly, there is no significant tendency for hydrophobic self-association, although some evidence of this exists when ethylenediamine adopts a trans conformation. acs.org The ability of spatial distribution functions to provide detailed insights into the local structure of such strongly associated molecular liquids is a key takeaway from these simulations. acs.org
One of the critical aspects explored through MD simulations is the conformational behavior of ethylenediamine in solution. While the gauche conformer is most stable in the gas phase and solid state, in aqueous solutions, the trans conformation is preferred, with a small population of the gauche form also present. researchgate.net This conformational preference is influenced by the interactions with water molecules.
Recent MD simulations have also been employed to understand the behavior of ethylenediamine in more complex systems, such as in antifreeze electrolytes for aqueous ammonium-ion capacitors. In these systems, ethylenediamine helps to lower the freezing point by modulating the solvation structure of the electrolyte. nih.gov
Table 5.1.1: Key Findings from Molecular Dynamics Simulations of Aqueous Ethylenediamine Systems
| Finding | Methodological Insight | Reference |
| Complex hydrogen-bonding arrangements | Analysis of radial and spatial distribution functions (RDFs and SDFs) | acs.org |
| Modulation of water's hydrogen bond network | Spectroscopic investigations combined with MD simulations | nih.gov |
| Preference for hydrophilic hydration | Examination of local structure through RDFs and SDFs | acs.org |
| Predominance of the trans conformation in aqueous solution | MD simulations and comparison with experimental data | researchgate.net |
Quantum Chemical Calculations (e.g., DFT, QTAIM)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of ethylenediamine monohydrate. These methods are crucial for elucidating reaction pathways and characterizing non-covalent interactions.
Quantum chemical calculations are powerful tools for predicting reaction pathways and understanding the energies of transition states and equilibria. rsc.org For systems involving ethylenediamine, these calculations can be used to model reaction mechanisms in various chemical transformations. For instance, DFT has been employed to study the enantioselective carboligation mechanism involving intermediates derived from molecules with similar functional groups. diva-portal.org The ability to compute the free-energy profiles of reactions allows for the identification of the most favorable pathways and the role of different species in the reaction. diva-portal.org While specific studies on this compound's reaction mechanisms are not abundant, the principles and methodologies are directly applicable. rsc.org
The Quantum Theory of Atoms in Molecules (QTAIM) is a valuable tool for analyzing and quantifying intermolecular interactions, such as hydrogen bonds. nih.gov QTAIM provides topological parameters at bond critical points (BCPs) that describe the nature of these interactions. nih.gov For this compound, this analysis can precisely characterize the hydrogen bonds between the ethylenediamine molecule and the water molecule, as well as intermolecular interactions in the crystal lattice.
DFT calculations can be used to study the structure, stability, and bonding of molecular systems. researchgate.net The geometry of a compound can be optimized using DFT methods, and the results can be compared with experimental data from X-ray diffraction. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into intra- and intermolecular hydrogen bonds. mdpi.com Non-Covalent Interaction (NCI) analysis is another computational tool that helps in visualizing and understanding weak interactions. mdpi.com For this compound, these methods can elucidate the strength and nature of the hydrogen bonding network that governs its structure and properties.
Table 5.2.2.1: Computational Methods for Analyzing Intermolecular Interactions
| Method | Information Provided | Application to this compound |
| DFT | Optimized geometry, electronic structure, interaction energies | Determining the most stable structure and the strength of the interaction between ethylenediamine and water. |
| QTAIM | Topological analysis of electron density, characterization of bond critical points | Quantifying the strength and nature of hydrogen bonds in the monohydrate complex. nih.gov |
| NBO | Analysis of charge transfer and orbital interactions | Understanding the electronic delocalization associated with hydrogen bonding. mdpi.com |
| NCI | Visualization of non-covalent interaction regions | Mapping the areas of hydrogen bonding and other weak interactions within the crystal structure. mdpi.com |
Quantum chemical calculations are essential for determining the relative stabilities of different isomers and predicting their reactivity. For ethylenediamine, computational studies have shown that the gauche conformation is the most stable form of the isolated molecule. researchgate.net This finding is in agreement with experimental data and explains why ethylenediamine adopts a gauche conformation in its chelate complexes. researchgate.net The trans form is predicted to be the next most stable conformation, which is consistent with its observation in bridging ethylenediamine metal complexes. researchgate.net DFT calculations can also be used to investigate the stability of different geometrical isomers of metal complexes containing ethylenediamine-derived ligands. core.ac.uk
Conformational Landscape Analysis via Computational Methods
The conformational flexibility of ethylenediamine is a key aspect of its chemistry. Computational methods are crucial for mapping the potential energy surface and identifying stable conformers. The conformational analysis of the ethylenediamine molecule using LCAO-EHMO calculations indicated that the most stable conformation is the gauche form, with an N-C-C-N dihedral angle of approximately 63.0° from the cis form. researchgate.net
More advanced computational methods, such as DFT, have been used to study the conformers of ethylenediamine and their relative energies. researchgate.net These studies are often combined with experimental techniques like Raman spectroscopy to validate the computational findings. uregina.ca Quantum chemistry calculations of Raman spectra can help in the re-analysis of experimental spectra to identify the presence of different conformers in various phases. uregina.ca For instance, such combined studies have concluded that both trans and gauche conformers of ethylenediamine are present in both liquid and aqueous phases. uregina.ca
Molecular mechanics simulations can also be used for conformational analysis, although the results can be sensitive to the force field parameters used. uregina.caresearchgate.net These simulations can explore the conformational space of ethylenediamine and its derivatives, providing insights into their preferred geometries in different environments. uregina.ca
In Silico Design and Optimization of Ethylenediamine-Based Ligands
The ethylenediamine scaffold is a versatile building block for the design of ligands with specific properties. In silico methods play a crucial role in the rational design and optimization of these ligands for various applications, including as therapeutic agents and catalysts.
Computational modeling programs are used to design and dock potential ligands into the active sites of biological targets. nih.gov For example, an ethylenediamine scaffold was identified as a potential inhibitor of Plasmodium falciparum farnesyltransferase through computational modeling. nih.gov This led to the synthesis and evaluation of a series of ethylenediamine-based inhibitors. nih.gov Molecular docking studies are a key component of this process, allowing for the prediction of binding modes and affinities of ligands to their receptors. nih.gov
The design process often involves creating a library of virtual compounds and screening them in silico to identify promising candidates for synthesis and experimental testing. researchgate.netplos.org This approach significantly reduces the time and resources required for drug discovery and materials development. nih.gov The structure-activity relationship (SAR) of synthesized compounds can then be rationalized through further computational analysis, guiding the next cycle of ligand optimization. mdpi.com
Applications in Advanced Materials Science
Control of Nanoparticle Morphology and Synthesis
Ethylenediamine (B42938) is extensively used as a morphology-directing or capping agent in the synthesis of inorganic nanoparticles. mdpi.com Its ability to selectively bind to specific crystallographic faces of growing nanocrystals allows for precise control over the final shape and size of the particles, which in turn dictates their physical and chemical properties.
Research has demonstrated the effectiveness of an ethylenediamine series of additives in controlling the morphology of nanomagnetite. rsc.orgresearchgate.net In a green ambient co-precipitation method, additives such as triethylenetetramine (B94423) (TETA), tetraethylenepentamine (B85490) (TEPA), and pentaethylenehexamine (B1220003) (PEHA) successfully mediated the synthesis of faceted, near-pure octahedral magnetite nanoparticles. rsc.org Computational modeling revealed that these additives preferentially bind to the octahedral rsc.org face of magnetite, directing the growth of this specific morphology. rsc.orgresearchgate.net This additive-directed approach highlights how a small quantity of an organic amine can significantly influence the morphological quality of the resulting nanoparticles. rsc.org
Similarly, ethylenediamine acts as a crucial structure-mediating agent in the hydrothermal synthesis of manganese(II,III) oxide (Mn3O4) nano-octahedrons. researchgate.net Its presence in the reaction is essential for regulating both the morphology and the crystal structure of the final product, enabling the formation of pure-phase Mn3O4 octahedrons with sizes down to 50 nm. researchgate.net Other examples include its use as a capping agent for cerium(IV) oxide (CeO2) particles and lead(II) sulfide (B99878) (PbS) nanosheets, and as a coordination template for cadmium sulfide (CdS) multipods and zinc sulfide (ZnS) nanowires. mdpi.comjhuapl.edu
Table 1: Influence of Ethylenediamine (EDA) and its Derivatives on Nanoparticle Synthesis
| Nanomaterial | Role of EDA/Derivative | Resulting Morphology | Reference(s) |
|---|---|---|---|
| Magnetite (Fe3O4) | Morphology-directing agent | Faceted octahedrons | rsc.orgresearchgate.net |
| Manganese(II,III) oxide (Mn3O4) | Structure-mediating agent | Nano-octahedrons | researchgate.net |
| Cerium(IV) oxide (CeO2) | Capping agent | Ultrasmall particles | mdpi.com |
| Lead(II) sulfide (PbS) | Capping agent | Nanosheets | mdpi.com |
Development of Nonlinear Optical (NLO) Materials
Ethylenediamine is a component in the synthesis of novel organic nonlinear optical (NLO) materials, which are of interest for applications in optical switching, data storage, and optical limiting. One prominent example is the charge-transfer complex, ethylenediamine-4-nitrophenolate monohydrate.
Single crystals of ethylenediamine-4-nitrophenolate monohydrate have been grown using slow solvent evaporation techniques. nih.gov X-ray diffraction studies show that the crystal belongs to the centrosymmetric space group C2/c of the monoclinic system. nih.gov Z-scan measurements revealed its significant third-order NLO properties, including a negative nonlinear refractive index. nih.gov The material is thermally stable up to 117.4 °C and is highly transparent above a wavelength of 366 nm, making it a suitable candidate for NLO applications. nih.gov A related compound, ethylenediaminium di(4-nitrophenolate), also crystallizes in a monoclinic centrosymmetric space group and demonstrates strong third-order NLO properties, with its optical limiting behavior attributed primarily to nonlinear refraction. cardiff.ac.uk
Table 2: Third-Order NLO Properties of Ethylenediamine-based Crystals
| Compound | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order NLO Susceptibility (χ³) | Reference |
|---|---|---|---|---|
| Ethylenediamine-4-nitrophenolate monohydrate | Negative | -3.5823 × 10⁻³ cm/W | 2.3762 × 10⁻⁶ esu | nih.gov |
Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis
Ethylenediamine plays a significant role in the synthesis and postsynthetic modification of metal-organic frameworks (MOFs) and coordination polymers. It can be used to introduce amine functional groups into the MOF structure, which can enhance properties such as gas sorption and framework stability. acs.orgnih.gov
In one study, a manganese-based MOF (Mn-DOBDC) was modified by introducing ethylenediamine to the metal coordination sites. acs.org This postsynthetic modification resulted in the substitution of metal-bound solvent molecules with ethylenediamine, which enhanced the material's carbon dioxide uptake and improved its stability against moisture. acs.org The improved stability is attributed to the amine groups masking the hydrophilic metal sites and the ethylene (B1197577) bridges imparting hydrophobicity to the structure. acs.org
Similarly, the well-known MOF HKUST-1 has been functionalized with ethylenediamine to create additional sorption sites. nih.gov By varying the loading of ethylenediamine, researchers were able to optimize the framework's CO₂/N₂ capture selectivity and adsorption kinetics. nih.gov Ethylenediamine has also been used in the synthesis of other MOFs, such as MIL-100(Cr) and MIL-53(Fe). researchgate.netscispace.commdpi.com In the case of MIL-53(Fe), ethylenediamine was used as an in-situ assistant in a solvothermal method to create a novel magnetic photocatalyst. researchgate.net
Table 3: Application of Ethylenediamine (EDA) in MOF Synthesis and Modification
| MOF | Role of EDA | Resulting Improvement | Reference(s) |
|---|---|---|---|
| Mn-DOBDC | Postsynthetic functionalization | Enhanced CO₂ sorption, improved moisture stability | acs.org |
| HKUST-1 | Postsynthetic functionalization | Optimized CO₂/N₂ selectivity and kinetics | nih.gov |
| MIL-53(Fe) | In-situ synthesis assistant | Creation of a magnetic photocatalyst | researchgate.net |
| MIL-100(Cr) | Postsynthetic functionalization | Generation of alkaline sites for selective CO₂ adsorption | scispace.com |
Other Emerging Material Applications
The applications of ethylenediamine in advanced materials extend to charge-transfer complexes, which are formed by the partial transfer of charge between an electron donor and an electron acceptor molecule. This interaction results in a distinct electrostatic attraction that holds the molecules together.
The previously discussed NLO material, ethylenediamine-4-nitrophenolate monohydrate, is an example of such a charge-transfer complex. nih.gov In this material, the charge transfer occurs between the ethylenediamine and 4-nitrophenolate (B89219) moieties, contributing to its unique optical properties. The formation of these complexes can lead to materials with novel electronic and optical characteristics that differ from their individual components. The study of such materials is part of a broader effort in "molecular engineering," where the deliberate design and synthesis of molecules aim to produce bulk solids with specific, desirable properties for applications in electronics and optics.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ethylenediamine | C₂H₄(NH₂)₂ |
| Ethylenediamine monohydrate | C₂H₈N₂·H₂O |
| Triethylenetetramine (TETA) | C₆H₁₈N₄ |
| Tetraethylenepentamine (TEPA) | C₈H₂₃N₅ |
| Pentaethylenehexamine (PEHA) | C₁₀H₂₈N₆ |
| Magnetite | Fe₃O₄ |
| Manganese(II,III) oxide | Mn₃O₄ |
| Cerium(IV) oxide | CeO₂ |
| Lead(II) sulfide | PbS |
| Cadmium sulfide | CdS |
| Zinc sulfide | ZnS |
| Ethylenediamine-4-nitrophenolate monohydrate | Not specified in sources |
| Ethylenediaminium di(4-nitrophenolate) | Not specified in sources |
| Carbon dioxide | CO₂ |
Concluding Remarks and Future Research Outlook
Current Frontiers in Ethylenediamine (B42938) Monohydrate Research
Contemporary research on ethylenediamine monohydrate is characterized by its application in the creation and modification of advanced functional materials. Scientists are leveraging its unique properties to impart novel functionalities to a range of substrates, from nanoscale particles to bulk polymers.
A significant area of investigation is the use of ethylenediamine to functionalize metal-organic frameworks (MOFs) . The introduction of amine groups from ethylenediamine into MOF structures has been shown to enhance their stability and significantly increase their capacity for carbon dioxide (CO₂) capture. scienceopen.comacs.org For instance, modifying a manganese-based MOF with ethylenediamine not only improves its CO₂ sorption capacity but also enhances its stability against moisture, a critical factor for practical applications. scienceopen.com This post-synthetic modification strategy is a key frontier, enabling the tailoring of MOF properties for specific gas separation and storage tasks.
In the realm of polymer science , ethylenediamine is central to the design of "smart" polymers. Recent studies have focused on synthesizing ethylenediamine-based zwitterionic polymers that exhibit pH-responsive behavior. nih.govnih.gov These polymers can alter their net charge in response to the acidic microenvironments characteristic of tumors, making them promising candidates for targeted drug delivery systems in nanomedicine. nih.govnih.gov
The development of advanced hydrogels represents another major research frontier. Ethylenediamine treatment has been used to fabricate high-strength hydrogels from cellulose (B213188) nanofibers, creating materials with entangled continuous nanonetworks. researchgate.netncsu.edu Similarly, it is used to prepare functionalized graphene hydrogels that serve as binder-free electrodes in high-performance supercapacitors, demonstrating excellent energy density and cycling stability. nih.gov
Furthermore, ethylenediamine serves as a crucial structure-directing agent in the synthesis of nanoparticles. Its presence during the synthesis of iron oxide nanoparticles can control the growth of different crystal facets, leading to nanoparticles with specific morphologies such as spheres, tetrahedra, or nanoplates. nih.gov This control over nanoparticle shape is vital for applications ranging from magnetic resonance imaging (MRI) to catalysis. nih.gov Researchers are also functionalizing carbon nanoparticles with ethylenediamine to create effective adsorbents for environmental remediation, successfully removing heavy metals like cadmium from water. rsc.orgrsc.org
Table 1: Selected Research Frontiers Involving Ethylenediamine
| Research Area | Application/Focus | Key Findings |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | CO₂ Capture and Sequestration | Functionalization enhances CO₂ uptake and improves moisture stability. scienceopen.comacs.org |
| Smart Polymers | pH-Responsive Nanomedicine | Development of zwitterionic polymers for targeted drug delivery to acidic tumor environments. nih.govnih.gov |
| Advanced Hydrogels | High-Strength Biomaterials & Energy Storage | Creation of robust cellulose nanofiber hydrogels and high-performance graphene supercapacitor electrodes. researchgate.netnih.gov |
| Nanoparticle Synthesis | Controlled Morphology & Environmental Remediation | Acts as a structure-directing agent for iron oxide nanoparticles and functionalizes carbon nanoparticles for heavy metal removal. nih.govrsc.org |
Interdisciplinary Research Opportunities
The versatility of this compound naturally fosters collaboration across diverse scientific disciplines. Its ability to bridge inorganic and organic chemistry, materials science, and biology opens up numerous avenues for innovative, interdisciplinary projects.
Materials Science and Environmental Engineering: The most prominent interdisciplinary opportunity lies in the development of novel materials for carbon capture. Research combining materials chemistry and environmental science focuses on using ethylenediamine to modify adsorbents like MOFs and even to upcycle plastic waste into high-performance CO₂ sorbents. scienceopen.comsemanticscholar.orgnih.govbioengineer.org Aqueous ethylenediamine solutions are themselves being investigated as efficient solvents for CO₂ capture from flue gas, with studies showing a capture capacity about double that of conventional monoethanolamine (MEA). nih.govmdpi.com
Nanotechnology and Medicine (Nanomedicine): The convergence of nanotechnology, chemistry, and medicine is yielding sophisticated therapeutic platforms. Ethylenediamine is a key component in functionalizing nanoparticles and designing polymers for targeted drug delivery. nih.govnih.gov For example, ethylenediamine-based zwitterionic polymers are being engineered to recognize the narrow pH window of tumorous tissues, enabling site-specific drug release. nih.gov Furthermore, its derivatives are being explored in the synthesis of anticancer agents, such as mammalian farnesyltransferase inhibitors. nih.gov
Biomaterials Science and Chemical Engineering: The fabrication of advanced hydrogels from natural polymers like cellulose, mediated by ethylenediamine, is a fertile ground for research spanning biomaterials science, chemical engineering, and regenerative medicine. researchgate.netncsu.edu These high-strength, biocompatible hydrogels have potential applications in wound management, tissue engineering, and as scaffolds for drug delivery. mdpi.com
Energy Storage and Materials Chemistry: In the quest for better energy storage solutions, chemists and materials scientists are collaborating to create ethylenediamine-functionalized graphene hydrogels. nih.gov These materials are being developed as electrodes for supercapacitors, offering high specific energy and power, which could be crucial for the next generation of electronic devices. nih.gov
Table 2: Interdisciplinary Applications of Ethylenediamine-Modified Materials
| Disciplines | Application Area | Example of Ethylenediamine's Role |
|---|---|---|
| Materials Science & Environmental Engineering | Carbon Capture | Functionalizing MOFs and creating sorbents from plastic waste to enhance CO₂ adsorption capacity. scienceopen.combioengineer.org |
| Nanotechnology & Medicine | Targeted Drug Delivery | Synthesizing pH-sensitive polymers that target acidic tumor microenvironments. nih.govnih.gov |
| Biomaterials Science & Chemical Engineering | Advanced Hydrogels | Treating cellulose nanofibers to produce high-strength hydrogels for biomedical applications. researchgate.netncsu.edu |
| Energy Storage & Materials Chemistry | Supercapacitors | Preparing functionalized graphene hydrogels for high-performance energy storage devices. nih.gov |
Prospective Directions for Synthetic Innovation and Application Development
Future research will likely focus on both innovating the synthesis of ethylenediamine itself and expanding its application portfolio through the creation of novel derivative compounds and materials.
Green Chemistry and Catalysis: A major thrust in synthetic innovation is the development of greener, more efficient catalytic routes to produce ethylenediamine. Traditional methods, such as the ammonolysis of 1,2-dichloroethane, suffer from drawbacks like equipment corrosion and the production of saline waste. nih.gov The future trend is the catalytic amination of ethylene (B1197577) glycol, which is an economical and environmentally benign route. nih.govacs.orgnih.gov Research is focused on designing highly selective and stable catalysts, including supported bimetallic systems (e.g., Co-Cu/γ-Al₂O₃) and solid acid catalysts, to improve yield and reduce the energy intensity of the synthesis process. nih.govgoogle.com
Advanced Polymer Architectures: The foundational role of ethylenediamine in polymer chemistry is set to expand. Prospective work includes the design of complex polymer architectures like dendrimers and hyperbranched polymers with precisely controlled structures. These materials, built from an ethylenediamine core or as functional units, are expected to find applications in areas such as gene therapy (as non-viral vectors), advanced coatings, and highly specific catalytic systems.
Circular Economy and Sustainable Materials: A forward-looking application involves integrating ethylenediamine into a circular economy model. A groundbreaking recent development shows that plastic waste (PET) can be chemically broken down and then refunctionalized with ethylenediamine to create a highly effective material for CO₂ capture. bioengineer.org This not only provides a valuable new application for ethylenediamine but also offers a pathway to upcycle low-quality plastic waste that is otherwise difficult to recycle. bioengineer.org Expanding this concept to other waste streams and developing a wider range of functional materials from recycled precursors represents a significant future direction.
Functional Nanocomposites: The ability of ethylenediamine to functionalize nanoparticles will be further exploited in the creation of advanced nanocomposites. Research is expected to focus on integrating ethylenediamine-modified nanoparticles (e.g., iron oxide, graphene, carbon nanoparticles) into polymer matrices. researchgate.netnih.gov This could lead to materials with enhanced mechanical, thermal, and electrical properties, suitable for applications in aerospace, automotive, and electronics industries. For example, incorporating magnetic, ethylenediamine-assisted iron-based MOFs into other materials could yield novel photocatalysts. nih.gov
Q & A
Q. What are the critical physicochemical properties of ethylenediamine monohydrate relevant to experimental design in synthesis?
this compound (CAS 6780-13-8) exhibits a melting point of 10–11°C, boiling point of 118–120°C, and viscosity of 1.54 mPa·s at 25°C. Its solubility in water, ethanol, and acetone makes it suitable for polar solvent systems, while insolubility in ether and benzene limits nonpolar applications. The refractive index (1.4568) and vapor pressure (1.200 × 10³ Pa at 20°C) are critical for handling under inert atmospheres. These properties dictate storage conditions (cool, ventilated) and reaction setups (e.g., reflux at controlled temperatures) to avoid decomposition .
Q. How should researchers safely handle this compound in laboratory settings?
this compound is classified as a flammable liquid (Category 3), skin corrosive (Category 1B), and respiratory sensitizer (Category 1). Mandatory precautions include:
- Engineering controls : Local exhaust ventilation and sealed reaction systems to limit vapor exposure.
- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147).
- Storage : Tightly sealed glass containers in cool, ventilated areas away from oxidizers.
- Emergency protocols : Immediate rinsing for skin/eye contact (≥15 minutes) and medical evaluation for inhalation exposure .
Q. What are the common applications of this compound in organic synthesis?
It serves as a ligand in coordination chemistry (e.g., cobalt complexes) and a catalyst in green synthesis. For example, in the preparation of α-aminophosphonates, it reacts with aldehydes and triphenyl phosphite in ionic liquid solvents, achieving >90% yield under mild conditions. FT-IR and NMR (¹H, ¹³C, ³¹P) are standard for verifying product purity and structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., viscosity, vapor pressure)?
Discrepancies in viscosity (1.54 mPa·s vs. 0.957–0.965 g/mL in density measurements) may arise from hydration state variations or impurities. Methodological solutions include:
Q. What experimental designs are effective for optimizing this compound’s role in nanomaterial synthesis?
In synthesizing luminescent GdVO₄:Eu³+/CDs nanocomposites, a hydrothermal deposition method is employed:
- Parameters : 180°C for 12 hours, pH 9–10 (adjusted with ammonia), and molar ratios of 1:1:2 (Gd:Eu:ethylenediamine).
- Characterization : XRD for crystallinity, TEM for morphology (3–5 nm particle size), and photoluminescence spectroscopy for quantum yield analysis.
- Troubleshooting : Inconsistent luminescence may stem from incomplete chelation; FT-IR can confirm ligand binding .
Q. How do researchers address conflicting toxicological data in this compound studies?
Conflicting reports on genotoxicity (e.g., comet assay results vs. in vivo mutagenicity) require:
- Dose-response analysis : Compare acute (LD₅₀ = 1,200 mg/kg oral in rats) and chronic exposure models.
- Mechanistic studies : Evaluate DNA adduct formation via LC-MS and oxidative stress markers (e.g., glutathione depletion).
- Cross-species validation : Replicate findings in multiple models (e.g., bacterial reverse mutation assays vs. mammalian cell lines) .
Q. What advanced techniques validate this compound’s coordination in metal-organic frameworks (MOFs)?
For cobalt-ethylenediamine complexes:
- Single-crystal X-ray diffraction (SXRD) : Resolve bonding geometries (e.g., µ₂-peroxo bridges in [Co₂(ethylenediamine)₄(µ-O₂)] structures) using programs like SIR97 for phase refinement.
- Magnetic susceptibility : SQUID magnetometry to assess spin states (e.g., diamagnetic vs. paramagnetic behavior).
- DFT calculations : Correlate experimental bond lengths with theoretical electronic structures .
Q. How can researchers mitigate batch-to-batch variability in this compound-dependent reactions?
- Quality control : USP-grade assays (hydrochloric acid titration) to confirm purity (>98%).
- Prehydration protocols : Standardize water content (monohydrate vs. anhydrous forms) via Karl Fischer titration.
- Process automation : Use controlled dispensing systems to minimize manual handling errors .
Methodological Resources
- Data collection : Use design-of-experiment (DoE) software (e.g., Design-Expert) for reaction optimization .
- Reporting standards : Follow Cambridge English guidelines for raw data inclusion (appendix) and reproducibility protocols .
- Ethical compliance : Adhere to GHS and institutional safety reviews for hazard communication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
